6-nitro-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
6-nitro-2,3,4,9-tetrahydro-1H-carbazole is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88029. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A study by Chaudhary and Chaudhary (2016) explored the anticancer potential of 2,3,4,9-tetrahydro-1H-carbazole derivatives. Novel derivatives were synthesized and tested for in vitro anticancer activity against A-549 cell line using MTT assay. Results indicated significant anticancer activity for specific derivatives at various concentrations, highlighting their potential in cancer therapy (Chaudhary & Chaudhary, 2016).
Nitration and Synthesis Processes
Research by Kyzioł and Daszkiewicz (1984) and Irgashev et al. (2017) delved into the nitration process of carbazole derivatives, including 6-nitro-2,3,4,9-tetrahydro-1H-carbazole. These studies contributed to the understanding of chemical behaviors and synthetic pathways for various nitro-substituted carbazole derivatives, crucial for developing new compounds with specific properties (Kyzioł & Daszkiewicz, 1984); (Irgashev et al., 2017).
Photosynthesis and Plant Growth Inhibitors
A 2020 study by Souza et al. synthesized indole derivatives, including this compound, and evaluated their potential as photosystem II (PSII) inhibitors. These compounds showed promise in disrupting plant development, indicating their potential use as herbicides (Souza et al., 2020).
Electrophilic Substitution in Antitumor Agents
Haider et al. (2014) investigated the electrophilic substitution of carbazole derivatives for the synthesis of antitumor agents. This study contributed to the development of novel compounds with potential therapeutic applications in cancer treatment (Haider et al., 2014).
Bacterial Transformation and Pharmacological Applications
Waldau et al. (2009) studied the bacterial transformation of 2,3,4,9-tetrahydro-1H-carbazole and its derivatives using Ralstonia sp. strain SBUG 290. This work demonstrated the biotransformation capabilities of specific bacterial strains and suggested potential pharmacological applications of these compounds, revealing the diverse possibilities of carbazole derivatives in biotechnology and medicine (Waldau et al., 2009).
Novel Scorpion-Like Carbazole Derivatives
Hu et al. (2018) synthesized a series of nitrophenyl substituted carbazole derivatives and investigated their photophysical properties. These compounds exhibited aggregation-induced emission properties, offering potential applications in optical materials and sensors (Hu et al., 2018).
Anti-HIV Activity
Saturnino et al. (2018) prepared chloro-1,4-dimethyl-9H-carbazoles with potential anti-HIV activity. This research contributed to the development of new therapeutic compounds for HIV treatment, emphasizing the versatility of carbazole derivatives in medicinal chemistry (Saturnino et al., 2018).
Future Directions
The recent increase in the interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds . They have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .
Mechanism of Action
Target of Action
Tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
It is known that the compound can undergo oxidation to form 2,3,4,9-tetrahydro-1h-carbazol-1-ones or 3,4,5,6-tetrahydro-1h-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .
Biochemical Pathways
The compound’s oxidation process has been studied, revealing that the reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products .
Pharmacokinetics
The compound is known to be a solid at room temperature with a melting point of 171-176°c .
Result of Action
The compound’s potential biological activities suggest it may have diverse effects at the molecular and cellular levels .
Action Environment
Properties
IUPAC Name |
6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h5-7,13H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROFVXNXPDWNEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293247 | |
Record name | 6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50823-86-4 | |
Record name | NSC88029 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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